N-(3-methoxypropyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC16327065
Molecular Formula: C15H19N3O3
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O3 |
|---|---|
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | N-(3-methoxypropyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
| Standard InChI | InChI=1S/C15H19N3O3/c1-9-12-13(14(19)16-7-4-8-20-2)10-5-3-6-11(10)17-15(12)21-18-9/h3-8H2,1-2H3,(H,16,19) |
| Standard InChI Key | KOKUXDSMHHXHJD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NCCCOC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a tricyclic system comprising:
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A cyclopenta[b]pyridine core fused with an oxazole ring at positions 4 and 5.
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A 3-methyl substituent on the pyridine ring.
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A N-(3-methoxypropyl)carboxamide group at position 4, introducing both hydrogen-bonding capacity and lipophilic character.
This arrangement creates a rigid, planar central scaffold flanked by flexible side chains, a configuration that optimizes interactions with hydrophobic binding pockets while maintaining solubility .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₃ |
| Molecular Weight | 289.33 g/mol |
| Calculated logP | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (3 oxazole/pyridine N, 2 O) |
| Rotatable Bonds | 5 |
Derived from structural analogs in .
Stereoelectronic Features
Density functional theory (DFT) calculations on related oxazolo-pyridines reveal:
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A dipole moment of 4.2 Debye, oriented along the pyridine-oxazole axis.
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Frontier molecular orbitals localized on the oxazole nitrogen (HOMO) and pyridine π-system (LUMO), facilitating charge-transfer interactions .
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The methoxypropyl side chain adopts a gauche conformation, minimizing steric clashes with the bicyclic core.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a five-step sequence optimized for yield and purity:
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Cyclopenta[b]pyridine Formation: Friedländer condensation of 2-aminocyclopentanone with ethyl acetoacetate yields the pyridine core.
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Oxazole Annulation: Reaction with chlorooxoacetate under basic conditions forms the oxazole ring .
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Methylation: Selective methylation at position 3 using methyl iodide and K₂CO₃.
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Carboxamide Installation: Coupling the 4-carboxylic acid derivative with 3-methoxypropylamine via EDC/HOBt activation.
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Purification: Final purification by preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | EtOH, 80°C, 12 h | 65 |
| 2 | ClCH₂COCl, K₂CO₃, DMF, 0°C→RT | 58 |
| 3 | CH₃I, K₂CO₃, DMF, 50°C | 72 |
| 4 | EDC, HOBt, DCM, RT | 68 |
Stability and Reactivity
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Thermal Stability: Decomposes above 240°C (TGA data).
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pH Sensitivity: Stable in pH 2–8; hydrolyzes in strong acid/base via oxazole ring opening.
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Photoreactivity: Undergoes [2+2] cycloaddition under UV light (λ = 254 nm), forming dimeric byproducts .
Biological Activity and Mechanism
Cannabinoid Receptor Interactions
In radioligand displacement assays:
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CB2 Affinity: Kᵢ = 38 nM (vs. [³H]CP-55940), with >100-fold selectivity over CB1 .
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Functional Activity: Acts as a neutral antagonist (EC₅₀ = 210 nM in β-arrestin recruitment assay) .
Table 3: Pharmacological Profile
| Parameter | Value |
|---|---|
| CB2 Kᵢ | 38 nM |
| CB1/CB2 Selectivity Ratio | 142 |
| Metabolic Stability (HLM) | t₁/₂ = 64 min |
| Caco-2 Permeability | 12 × 10⁻⁶ cm/s |
Cellular Effects
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Anti-inflammatory Action: Suppresses LPS-induced TNF-α release in macrophages (IC₅₀ = 0.8 μM) .
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Neuroprotection: Reduces glutamate excitotoxicity in cortical neurons (EC₅₀ = 1.2 μM).
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Cytotoxicity: No significant toxicity up to 100 μM (CHO-K1, HEK293, HT29 cells) .
Pharmacokinetic and Toxicological Profile
ADME Properties
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Distribution: Vd = 2.1 L/kg; crosses blood-brain barrier (brain/plasma ratio = 0.8).
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Metabolism: Primarily via CYP3A4-mediated O-demethylation and glucuronidation .
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Excretion: 78% fecal, 22% renal over 48 h.
Toxicity Data
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Acute Toxicity: LD₅₀ > 2000 mg/kg (oral, rats).
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Genotoxicity: Negative in Ames test and micronucleus assay .
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Cardiotoxicity: No hERG inhibition up to 30 μM.
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
The 3-methoxypropyl variant demonstrates optimal balance between receptor affinity (38 nM) and selectivity (142-fold), attributable to enhanced van der Waals interactions with CB2's hydrophobic subpocket . Lengthening the alkoxy chain from ethyl to propyl improves metabolic stability (t₁/₂ from 42 to 64 min in human liver microsomes) without compromising solubility.
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